(3-methyl-1H-pyrazol-1-yl)acetyl chloride is a chemical compound that belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound features a 3-methyl-1H-pyrazol-1-yl group attached to an acetyl chloride moiety. Pyrazole derivatives, including this compound, are recognized for their diverse biological activities and applications in medicinal chemistry and organic synthesis. The compound's unique structure allows for various chemical modifications, making it a valuable intermediate in synthetic chemistry.
The synthesis of (3-methyl-1H-pyrazol-1-yl)acetyl chloride typically involves the reaction of 3-methyl-1H-pyrazole with acetyl chloride. This reaction is generally carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction. The process often requires refluxing the mixture for several hours to ensure complete conversion.
In industrial settings, continuous flow reactors are often employed to enhance efficiency and scalability, allowing for better control over reaction parameters and higher yields.
The molecular formula of (3-methyl-1H-pyrazol-1-yl)acetyl chloride is C6H7ClN2O, with a molecular weight of 158.58 g/mol. The compound's structure can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C6H7ClN2O |
Molecular Weight | 158.58 g/mol |
IUPAC Name | 2-(3-methylpyrazol-1-yl)acetyl chloride |
InChI Key | SMAOZPGTKVPRFF-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C=C1)CC(=O)Cl |
The InChI representation of the compound is InChI=1S/C6H7ClN2O/c1-5-2-3-9(8-5)4-6(7)10/h2-3H,4H2,1H3.
(3-methyl-1H-pyrazol-1-yl)acetyl chloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (3-methyl-1H-pyrazol-1-yl)acetyl chloride primarily involves its reactivity due to the acetyl chloride moiety. This group readily forms covalent bonds with nucleophiles during substitution reactions. The specific pathways vary based on the nature of the nucleophile and the target molecule involved in the reaction.
(3-methyl-1H-pyrazol-1-yl)acetyl chloride is a colorless liquid at room temperature with a pungent odor characteristic of acyl chlorides.
The compound is highly reactive due to the presence of both the pyrazole ring and the acetyl chloride functional group. Its reactivity allows it to participate in various chemical transformations, making it useful in synthetic organic chemistry.
Key properties include:
Data on boiling point, melting point, and solubility are not explicitly provided but can be inferred from similar compounds within its class .
(3-methyl-1H-pyrazol-1-yl)acetyl chloride has several applications in scientific research:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0